molecular formula C11H13NO2 B8596975 2-(Tert-butyl)benzoxazol-6-ol

2-(Tert-butyl)benzoxazol-6-ol

Cat. No. B8596975
M. Wt: 191.23 g/mol
InChI Key: CPRKESFPHIPVDB-UHFFFAOYSA-N
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Patent
US06716865B1

Procedure details

A mixture of 1.01 ml of pivaloyl chloride, 808 mg 2,4-dihydroxyaniline hydrochloride (formula V) and 0.4 ml of pyridine is heated at about 210° for about 18 hours. The mixture obtained is dispersed in a mixture of cyclohexane and ethyl acetate and purified by chromatography. The title compound is obtained (m.p. 204-210°).
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Cl.O[C:10]1[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][C:11]=1[NH2:12].N1C=CC=CC=1>C1CCCCC1.C(OCC)(=O)C>[C:2]([C:1]1[O:6][C:10]2[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][C:11]=2[N:12]=1)([CH3:5])([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.01 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
808 mg
Type
reactant
Smiles
Cl.OC1=C(N)C=CC(=C1)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at about 210° for about 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1OC2=C(N1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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